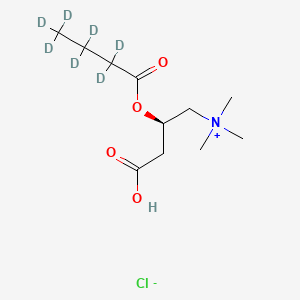

Butyryl-L-carnitine-d7 (chloride)

Description

BenchChem offers high-quality Butyryl-L-carnitine-d7 (chloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Butyryl-L-carnitine-d7 (chloride) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C11H22ClNO4 |

|---|---|

Molecular Weight |

274.79 g/mol |

IUPAC Name |

[(2R)-3-carboxy-2-(2,2,3,3,4,4,4-heptadeuteriobutanoyloxy)propyl]-trimethylazanium;chloride |

InChI |

InChI=1S/C11H21NO4.ClH/c1-5-6-11(15)16-9(7-10(13)14)8-12(2,3)4;/h9H,5-8H2,1-4H3;1H/t9-;/m1./s1/i1D3,5D2,6D2; |

InChI Key |

SRYJSBLNSDMCEA-DJGPSZSESA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-] |

Canonical SMILES |

CCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Butyryl-L-carnitine-d7 Chloride

<

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Butyryl-L-carnitine-d7 chloride, a deuterated isotopologue of Butyryl-L-carnitine chloride. It serves as a critical internal standard for mass spectrometry-based quantification of acylcarnitines. This document will delve into its physicochemical properties, the rationale for its use in analytical methodologies, and detailed experimental protocols. The aim is to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this compound in metabolic research and clinical diagnostics.

Part 1: Introduction to Butyryl-L-carnitine and the Significance of Deuterated Analogs

L-carnitine and its acyl derivatives, collectively known as acylcarnitines, are fundamental to cellular energy metabolism.[1][2][3] Their primary role is to facilitate the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix for β-oxidation, a key process in energy production.[2][4][5] The profile of acylcarnitines in biological fluids can provide a valuable snapshot of mitochondrial function and fatty acid metabolism.[6][7][8]

Butyryl-L-carnitine , a short-chain acylcarnitine, is an ester of L-carnitine and butyric acid.[9] Altered levels of Butyryl-L-carnitine can be indicative of certain inherited metabolic disorders.[6][8]

Why use a deuterated internal standard?

In quantitative analysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is crucial for accurate and precise measurements. An ideal internal standard behaves chemically and physically identically to the analyte of interest but is distinguishable by the mass spectrometer.

This is where Butyryl-L-carnitine-d7 chloride comes in. It is a synthetic version of Butyryl-L-carnitine where seven hydrogen atoms in the butyryl group have been replaced with deuterium, a stable isotope of hydrogen.[10] This isotopic labeling increases the mass of the molecule without significantly altering its chemical properties.[][12] Consequently, it co-elutes with the endogenous, non-labeled Butyryl-L-carnitine during chromatography but is detected at a different mass-to-charge ratio (m/z) by the mass spectrometer. This allows for the correction of variations in sample preparation and instrument response, leading to highly reliable quantification.[13]

Part 2: Physicochemical Properties and Synthesis of Butyryl-L-carnitine-d7 Chloride

Physicochemical Data

| Property | Value | Source |

| CAS Number | Not explicitly available for the deuterated form. The CAS for the unlabelled compound is 162067-50-7. | [9][14][15][16][17] |

| Molecular Formula | C11H15D7NO4Cl | [17] |

| Molecular Weight | 274.79 g/mol | [17] |

| Appearance | White crystalline powder | [14] |

| Purity | Typically ≥98% | [14][16] |

| Storage Conditions | -20°C | [9] |

Conceptual Synthesis

The synthesis of Butyryl-L-carnitine-d7 chloride typically involves the acylation of L-carnitine with a deuterated butyrylating agent. A common approach is the reaction of L-carnitine hydrochloride with deuterated butyryl chloride (butyryl-d7 chloride) under appropriate reaction conditions. The deuterated butyryl chloride itself can be synthesized from deuterated butyric acid. The final product is then purified to ensure high isotopic enrichment and chemical purity.

Part 3: Analytical Methodologies for Quantification

The gold standard for the analysis of acylcarnitines, including Butyryl-L-carnitine, is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7][18] This technique offers high sensitivity, specificity, and the ability to multiplex, allowing for the simultaneous measurement of multiple acylcarnitines.[19][20]

Liquid Chromatography (LC)

The goal of the chromatographic step is to separate Butyryl-L-carnitine from other isomers and isobaric compounds that could interfere with its quantification.[6][8] Reversed-phase chromatography is commonly employed for this purpose.

-

Column: A C18 column is a popular choice for separating acylcarnitines.[21]

-

Mobile Phase: A gradient elution using a mixture of water and an organic solvent (typically acetonitrile or methanol) with an acidic modifier (such as formic acid) is often used to achieve optimal separation.

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry provides the high specificity required for accurate quantification in complex biological matrices.[19] The process involves the selection of a specific precursor ion, its fragmentation, and the detection of a specific product ion. This is known as Multiple Reaction Monitoring (MRM).

For Butyryl-L-carnitine and its deuterated internal standard, the following MRM transitions are typically monitored:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Butyryl-L-carnitine | 232.2 | 85.1 |

| Butyryl-L-carnitine-d7 | 239.2 | 85.1 |

The precursor ion corresponds to the protonated molecule [M+H]+. The product ion at m/z 85.1 is a characteristic fragment of the carnitine backbone resulting from the neutral loss of the butyryl group.

Part 4: Applications in Research and Clinical Diagnostics

The accurate quantification of Butyryl-L-carnitine is crucial in several areas:

-

Newborn Screening: Analysis of acylcarnitine profiles in dried blood spots is a cornerstone of newborn screening programs for the detection of inborn errors of metabolism, including certain fatty acid oxidation disorders and organic acidemias.[6][8]

-

Metabolic Research: Studying acylcarnitine profiles helps researchers understand the metabolic perturbations associated with various diseases, such as diabetes, obesity, and cardiovascular disease.[3]

-

Drug Development: Pharmacokinetic and pharmacodynamic studies of drugs that may impact fatty acid metabolism often involve the monitoring of acylcarnitine levels.

Part 5: Experimental Protocol - Quantification of Butyryl-L-carnitine in Plasma

This protocol provides a general workflow for the quantification of Butyryl-L-carnitine in human plasma using LC-MS/MS with Butyryl-L-carnitine-d7 chloride as an internal standard.

Materials

-

Butyryl-L-carnitine

-

Butyryl-L-carnitine-d7 chloride

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma samples

Workflow Diagram

Caption: Workflow for Butyryl-L-carnitine quantification.

Step-by-Step Methodology

-

Preparation of Standards and Quality Controls:

-

Prepare a stock solution of Butyryl-L-carnitine and Butyryl-L-carnitine-d7 chloride in a suitable solvent (e.g., methanol).

-

Create a series of calibration standards by spiking known concentrations of Butyryl-L-carnitine into a surrogate matrix (e.g., charcoal-stripped plasma).

-

Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

-

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To 50 µL of plasma, add 10 µL of the Butyryl-L-carnitine-d7 chloride internal standard working solution.

-

Add 200 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Set up the LC-MS/MS system with the appropriate column and mobile phases.

-

Establish an MRM method for the transitions of Butyryl-L-carnitine and its deuterated internal standard.

-

Inject the reconstituted samples, calibration standards, and QC samples onto the LC-MS/MS system.

-

-

Data Analysis:

-

Integrate the chromatographic peaks for both the analyte and the internal standard.

-

Calculate the peak area ratio of Butyryl-L-carnitine to Butyryl-L-carnitine-d7 chloride.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations. A linear regression with a 1/x weighting is typically used.

-

Determine the concentration of Butyryl-L-carnitine in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Part 6: The Carnitine Shuttle and its Biological Context

To fully appreciate the significance of measuring Butyryl-L-carnitine, it is essential to understand its role within the broader context of cellular metabolism. The carnitine shuttle is the transport system responsible for moving long-chain fatty acids across the inner mitochondrial membrane.[4][22][23][24]

Caption: The Carnitine Shuttle Pathway.

This system involves several key enzymes and transporters:

-

Carnitine Palmitoyltransferase 1 (CPT1): Located on the outer mitochondrial membrane, CPT1 converts acyl-CoAs to acylcarnitines.[22]

-

Carnitine-Acylcarnitine Translocase (CACT): This transporter, located in the inner mitochondrial membrane, exchanges acylcarnitines from the intermembrane space for free carnitine from the mitochondrial matrix.

-

Carnitine Palmitoyltransferase 2 (CPT2): Situated on the inner mitochondrial membrane, CPT2 converts acylcarnitines back to acyl-CoAs within the mitochondrial matrix, releasing free carnitine.[22]

The resulting acyl-CoAs then enter the β-oxidation spiral to produce acetyl-CoA, which fuels the Krebs cycle and subsequent ATP production.[4]

Part 7: Conclusion

Butyryl-L-carnitine-d7 chloride is an indispensable tool for researchers and clinicians working in the field of metabolomics. Its use as an internal standard in LC-MS/MS-based methods ensures the accuracy and reliability of Butyryl-L-carnitine quantification. This, in turn, facilitates the diagnosis of inherited metabolic disorders, enhances our understanding of metabolic diseases, and supports the development of novel therapeutics. This guide has provided a comprehensive overview of its properties, analytical methodologies, and biological context to empower its effective application in scientific and clinical investigations.

Part 8: References

-

Antoniewicz, M. R. (2013). Tandem mass spectrometry for 13C metabolic flux analysis: methods and algorithms based on EMU framework. Frontiers in Bioengineering and Biotechnology.

-

ResearchGate. (n.d.). Carnitine shuttle and fatty acid β‐oxidation pathways. Retrieved from [Link]

-

WikiLectures. (2022). Carnitine transport system. Retrieved from [Link]

-

ResearchGate. (n.d.). Schematic of the carnitine shuttle system in mitochondrial fatty acid oxidation. Retrieved from [Link]

-

Srinivas, S. R., et al. (2007). Transport of butyryl-L-carnitine, a potential prodrug, via the carnitine transporter OCTN2 and the amino acid transporter ATB0,+. American Journal of Physiology-Gastrointestinal and Liver Physiology.

-

Longdom Publishing. (n.d.). Application and Working Process of Tandem Mass Spectrometry. Retrieved from [Link]

-

Chalmers University of Technology. (2020). “Notame”: Workflow for non-targeted LC-MS metabolic profiling. Retrieved from [Link]

-

Frontiers. (2019). Tandem Mass Spectrometry for 13C Metabolic Flux Analysis: Methods and Algorithms Based on EMU Framework. Retrieved from [Link]

-

MDPI. (1989). A Comprehensive Mass Spectrometry-Based Workflow for Clinical Metabolomics Cohort Studies. Retrieved from [Link]

-

Prezi. (n.d.). Carnitine Shuttle. Retrieved from [Link]

-

Springer Protocols. (2022). Quantitation of Butyrylcarnitine, Isobutyrylcarnitine, and Glutarylcarnitine in Urine Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). Retrieved from [Link]

-

Journal of Lipid Research. (n.d.). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Retrieved from [Link]

-

MSACL. (n.d.). Comprehensive Clinical Acylcarnitines by LC-MS/MS. Retrieved from [Link]

-

SciELO. (n.d.). Biomedical role of L-carnitine in several organ systems, cellular tissues, and COVID-19. Retrieved from [Link]

-

PubMed. (2022). Quantitation of Butyrylcarnitine, Isobutyrylcarnitine, and Glutarylcarnitine in Urine Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). Retrieved from [Link]

-

Agilent. (n.d.). Quantification of underivatized acylcarnitines and carnitine intermediates using RP chromatography and ion funnel triple quadrupole in fecal samples. Retrieved from [Link]

-

Wikipedia. (n.d.). Carnitine. Retrieved from [Link]

-

ResearchGate. (2025). Oral Bioavailability of Deuterated L‐carnitine in Healthy Volunteers. Retrieved from [Link]

-

Arabian Journal of Chemistry. (2024). Carnitine analysis in food and biological samples: Chromatography and mass spectrometry insights. Retrieved from [Link]

-

Restek. (2023). LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis. Retrieved from [Link]

-

MDPI. (2020). The Nutraceutical Value of Carnitine and Its Use in Dietary Supplements. Retrieved from [Link]

-

Diabetologia Croatica. (n.d.). Role of carnitine and its derivatives in the development and management of type 2 diabetes. Retrieved from [Link]

-

Unibest Industrial Co., Ltd. (2024). 5 Benefits of Deuteration in Drug Discovery. Retrieved from [Link]

Sources

- 1. scielo.br [scielo.br]

- 2. Carnitine - Wikipedia [en.wikipedia.org]

- 3. Role of carnitine and its derivatives in the development and management of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carnitine Metabolism and Its Role in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]

- 5. Transport of butyryl-L-carnitine, a potential prodrug, via the carnitine transporter OCTN2 and the amino acid transporter ATB0,+ - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitation of Butyrylcarnitine, Isobutyrylcarnitine, and Glutarylcarnitine in Urine Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]

- 7. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitation of Butyrylcarnitine, Isobutyrylcarnitine, and Glutarylcarnitine in Urine Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. Butyryl-L-carnitine-d7 chloride | Isotope-Labeled Compounds | | Invivochem [invivochem.com]

- 12. 5 Benefits of Deuteration in Drug Discovery - Unibest Industrial Co., Ltd. [unibestpharm.com]

- 13. researchgate.net [researchgate.net]

- 14. chemimpex.com [chemimpex.com]

- 15. cdnisotopes.com [cdnisotopes.com]

- 16. larodan.com [larodan.com]

- 17. Butyryl-d7-L-carnitine HCl | LGC Standards [lgcstandards.com]

- 18. Carnitine analysis in food and biological samples: Chromatography and mass spectrometry insights - Arabian Journal of Chemistry [arabjchem.org]

- 19. longdom.org [longdom.org]

- 20. msacl.org [msacl.org]

- 21. lcms.cz [lcms.cz]

- 22. researchgate.net [researchgate.net]

- 23. Carnitine transport system - WikiLectures [wikilectures.eu]

- 24. researchgate.net [researchgate.net]

Technical Guide: Structural Differentiation and Analysis of Butyryl-L-carnitine-d7 vs. Isobutyryl-L-carnitine-d7

Executive Summary

In the field of metabolic profiling and Newborn Screening (NBS), the accurate quantification of C4-acylcarnitines is a critical diagnostic checkpoint. A major analytical challenge arises from isobaric isomerism : Butyryl-L-carnitine (C4) and Isobutyryl-L-carnitine (iso-C4) share the same molecular formula and mass, yet they indicate distinct metabolic pathologies (SCAD Deficiency vs. IBD Deficiency).

This guide details the structural chemistry of these isomers and their deuterium-labeled (d7) analogs, explains why standard Flow Injection Analysis (FIA) fails to distinguish them, and provides a validated LC-MS/MS methodology for their separation.

Part 1: Structural Chemistry & Deuterium Labeling

To understand the analytical separation, one must first understand the structural differences between the linear and branched isomers and the specific nature of the "d7" isotopic labeling.

Chemical Structures[1][2][3][4]

Both molecules are acyl-esters of L-carnitine. The difference lies entirely in the four-carbon fatty acid chain attached to the hydroxyl group of the carnitine backbone.

| Feature | Butyryl-L-carnitine (C4) | Isobutyryl-L-carnitine (iso-C4) |

| Acyl Group | Butyryl (n-butyryl) | Isobutyryl (2-methylpropionyl) |

| Chain Type | Linear (Straight chain) | Branched |

| Structure | ||

| Hydrophobicity | Higher (Larger surface area) | Lower (Compact sphere) |

| Elution Order (RP) | Late Eluter | Early Eluter |

The "d7" Isotope Labeling

The "d7" suffix indicates the replacement of seven hydrogen atoms with deuterium (

-

Butyryl-L-carnitine-d7: The linear propyl chain is fully deuterated (

). -

Isobutyryl-L-carnitine-d7: The branched isopropyl group is fully deuterated (

).

Note on Internal Standards: In many routine NBS panels, only one d7-labeled standard (usually Butyryl-L-carnitine-d7) is used to quantify the sum of all C4 species. Differential diagnosis requires chromatographically separating the native isomers, often utilizing the d7 standard to verify retention times.

Part 2: The Isomer Challenge in Mass Spectrometry

The Isobaric Problem

In tandem mass spectrometry (MS/MS), both isomers produce identical precursor and product ions, making them indistinguishable without chromatographic separation.

-

Precursor Ion (

): m/z 232.15 (Native) / m/z 239.20 (d7-Labeled) -

Primary Product Ion: m/z 85.0 (Characteristic of the carnitine backbone)

Because Flow Injection Analysis (FIA) bypasses the chromatography column, it delivers a "Total C4" value. This ambiguity necessitates a second-tier LC-MS/MS test.

Diagnostic Logic Pathway

The following diagram illustrates the decision-making process triggered by an elevated C4 result.

Caption: Clinical workflow for resolving C4-acylcarnitine ambiguity using LC-MS/MS separation.

Part 3: Clinical Significance

Understanding the "Why" behind the "How" is essential for data interpretation.

-

SCAD Deficiency (SCADD):

-

IBD Deficiency (IBDD):

Critical Note: Misdiagnosis can lead to unnecessary dietary restrictions or missed treatment opportunities. Separation is mandatory.

Part 4: Experimental Protocol (LC-MS/MS)

This protocol utilizes a Pentafluorophenyl (PFP) or C18 column. PFP columns are often preferred for acylcarnitine isomers due to enhanced shape selectivity (interaction with the branched vs. linear chains).

Reagents & Standards

-

Solvents: LC-MS grade Water, Acetonitrile (ACN), Formic Acid (FA).

-

Matrix: Plasma, Serum, or Dried Blood Spots (DBS).

LC Conditions

-

Column: Kinetex PFP (2.6 µm, 100 x 2.1 mm) or Raptor ARC-18 (2.7 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.[6]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[7]

-

Flow Rate: 0.4 mL/min.

-

Column Temp: 40°C.

Gradient Profile (Standard C18/PFP):

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.0 | 5% | Load |

| 1.0 | 5% | Hold |

| 8.0 | 60% | Linear Ramp (Separation) |

| 8.1 | 95% | Wash |

| 10.0 | 95% | Wash |

| 10.1 | 5% | Re-equilibrate |

| 13.0 | 5% | End |

Mass Spectrometry Parameters (MRM Mode)

Operate in Positive Electrospray Ionization (+ESI) mode.

| Analyte | Precursor (m/z) | Product (m/z) | Dwell (ms) | Collision Energy (eV) |

| C4-Carnitine (Native) | 232.15 | 85.05 | 50 | 25 |

| C4-Carnitine-d7 (IS) | 239.20 | 85.05 | 50 | 25 |

Experimental Workflow Diagram

Caption: Step-by-step analytical workflow for C4 isomer separation.

Part 5: Data Interpretation & Quality Control

Retention Time (RT) Identification

Because the mass transitions are identical, Retention Time is the only identifier.

-

Isobutyryl-L-carnitine: Elutes earlier (more polar/compact structure).

-

Butyryl-L-carnitine: Elutes later (more hydrophobic/linear structure).

Self-Validation Step: Every batch must include a "System Suitability Sample" containing both unlabeled isomers to define the RT windows. Do not rely solely on the d7-IS retention time, as the d7-IS will only co-elute with its specific non-deuterated analog (e.g., if you use Butyryl-d7, it marks the second peak).

Calculation

Where RF is the Response Factor (typically assumed 1.0 for isomers unless determined otherwise).[8]References

-

American College of Medical Genetics (ACMG). "Newborn Screening ACT Sheet: Elevated C4 Acylcarnitine." NCBI Bookshelf. [Link]

-

Matern, D., et al. (2020). "Newborn screening for lysosomal storage disorders and other neuronopathic conditions." Developmental Disabilities Research Reviews. [Link]

-

Restek Corporation. "LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis." [Link]

Sources

- 1. Short-Chain Acyl-CoA Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. larodan.com [larodan.com]

- 5. cdnisotopes.com [cdnisotopes.com]

- 6. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [discover.restek.com]

- 7. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isobutyrylcarnitine | C11H21NO4 | CID 168379 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Deuterated Butyrylcarnitine (C4-d7) Internal Standard Properties & Application

Executive Summary

Deuterated Butyrylcarnitine (C4-d7) is a high-specificity stable isotope-labeled internal standard (IS) utilized in the quantitative analysis of short-chain acylcarnitines by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Its primary application lies in newborn screening (NBS) and metabolic profiling for the detection of Short-Chain Acyl-CoA Dehydrogenase (SCAD) Deficiency and Isobutyryl-CoA Dehydrogenase (IBD) Deficiency .

Unlike the more common C4-d3 (N-methyl labeled) standards, the C4-d7 analog carries the isotopic label on the butyryl fatty acid chain. This provides a mass shift of +7 Da, significantly reducing isotopic interference (cross-talk) from the native analyte's naturally occurring isotopes, thereby enhancing quantitation accuracy at low physiological concentrations.

Physicochemical Characterization

The C4-d7 internal standard consists of L-carnitine esterified with a fully deuterated butyric acid moiety.

Chemical Identity

| Property | Specification |

| Chemical Name | L-Butyrylcarnitine-d7 (chloride salt) |

| Systematic Name | (2R)-3-carboxy-N,N,N-trimethyl-2-(2,2,3,3,4,4,4-heptadeuteriobutanoyloxy)propan-1-aminium chloride |

| Molecular Formula | C₁₁H₁₅D₇NO₄⁺[1][2][3][4][5][6] · Cl⁻ |

| Molecular Weight | ~239.35 g/mol (cation only) vs. 232.29 g/mol (native) |

| Label Position | Butyryl chain (CD₃-CD₂-CD₂-CO-) |

| Solubility | Highly soluble in Water, Methanol, DMSO (>10 mg/mL) |

| Appearance | White to off-white hygroscopic crystalline solid |

Stability & Storage[7]

-

Hydrolytic Sensitivity: The ester linkage between the carnitine backbone and the butyryl chain is susceptible to spontaneous hydrolysis in aqueous solutions at neutral/alkaline pH or elevated temperatures.

-

Storage Protocol: Store neat powder at -20°C under desiccant. Stock solutions in methanol are stable for 12 months at -80°C. Avoid repeated freeze-thaw cycles.

Mass Spectrometry & Bioanalytical Properties[1][4][5][8][9][10][11][12]

The "d7" Advantage

In quantitative mass spectrometry, the choice of internal standard is critical. While C4-d3 (labeled on the N-methyl groups) is common, C4-d7 offers superior performance:

-

Mass Shift (+7 Da): The native C4 analyte has natural isotopes (M+1, M+2, M+3) that can overlap with a d3 standard, causing "cross-talk" and falsely elevating the IS signal. The +7 Da shift of C4-d7 moves the IS mass well beyond the isotopic envelope of the native analyte.

-

Fragment Conservation: Because the label is on the fatty acid chain, the primary product ion (m/z 85) derived from the carnitine backbone remains identical to the native analyte. This confirms the structural integrity of the carnitine moiety during fragmentation.

MRM Transitions (Positive ESI)

The following transitions are standard for underivatized analysis. Note that if the Butyl Ester derivatization method is used, precursor masses shift by +56 Da.

| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Origin of Fragment |

| Native Butyrylcarnitine (C4) | 232.2 m/z | 85.1 m/z | ~25-30 | Carnitine Backbone (+CH2-CH=CH-COOH) |

| Butyrylcarnitine-d7 (IS) | 239.2 m/z | 85.1 m/z | ~25-30 | Carnitine Backbone (Unlabeled) |

| Isobutyrylcarnitine (Isomer) | 232.2 m/z | 85.1 m/z | ~25-30 | Indistinguishable by MS alone |

Critical Note: The C4-d7 standard generates the same product ion (85 m/z) as the native. If you were using a Carnitine-d3 labeled standard (N-methyl), the product ion would shift to 88 m/z.

Clinical Application: SCAD vs. IBD

Elevated C4-carnitine in newborn screening is a marker for two distinct disorders. Because Mass Spectrometry separates by mass-to-charge ratio (m/z), and Butyrylcarnitine and Isobutyrylcarnitine are isomers (same mass), they cannot be distinguished by Flow Injection Analysis (FIA).

-

SCAD Deficiency: Accumulation of Butyrylcarnitine .[5]

-

IBD Deficiency: Accumulation of Isobutyrylcarnitine .

Metabolic Pathway Diagram

The following diagram illustrates where the blockages occur, leading to C4 accumulation.

Caption: Metabolic divergence of Butyryl-CoA (Fatty Acid Oxidation) and Isobutyryl-CoA (Valine Catabolism). Both convert to C4-Carnitine species.

Experimental Protocol: LC-MS/MS Quantification

This protocol utilizes C4-d7 for the specific separation and quantification of C4 isomers from Dried Blood Spots (DBS).

Reagents

-

Extraction Solvent: Methanol containing C4-d7 Internal Standard (conc. ~0.05 µmol/L).[5]

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7µm). Note: A standard FIA method (no column) cannot separate the isomers.

Workflow Diagram

Caption: Analytical workflow for C4-acylcarnitine quantification using C4-d7 isotope dilution.

Step-by-Step Methodology

-

Sample Prep: Punch a 3.2 mm disk from the DBS card into a 96-well plate.

-

Extraction: Add 100 µL of Methanol containing the C4-d7 Internal Standard.

-

Incubation: Shake at room temperature for 20 minutes to extract acylcarnitines.

-

Clarification: Centrifuge at 3,000 x g for 5 minutes to pellet hemoglobin and paper fibers.

-

Injection: Inject 2-5 µL of the supernatant onto the UPLC system.

-

Separation: Apply a linear gradient (5% B to 80% B over 5 minutes).

-

Result: Isobutyrylcarnitine elutes earlier than Butyrylcarnitine on a C18 column.

-

-

Calculation:

Quality Assurance & Validation

To ensure "Trustworthiness" in clinical results, the following validation steps are mandatory:

Isotopic Purity Check

The C4-d7 standard must be checked for the presence of "d0" (unlabeled) impurities.

-

Method: Inject a high concentration of C4-d7 only. Monitor the 232 -> 85 transition.

-

Acceptance: Signal at 232 m/z must be < 0.5% of the signal at 239 m/z. High d0 content will cause false positives for SCAD deficiency.

Cross-Talk Evaluation

Inject a high concentration of native C4 and monitor the IS transition (239 -> 85).

-

Advantage: Because C4-d7 is +7 Da away, the contribution from the M+7 isotope of native C4 is naturally negligible (<0.001%), making this standard superior to d3 variants where M+3 overlap is common.

Retention Time Confirmation

The deuterated standard may elute slightly earlier than the native analyte due to the deuterium isotope effect on lipophilicity.

-

Expectation: C4-d7 retention time should be within ±0.05 minutes of native Butyrylcarnitine.

References

-

American College of Medical Genetics and Genomics (ACMG). "Newborn Screening ACT Sheet: Short-chain Acyl-CoA Dehydrogenase Deficiency." Available at: [Link]

-

National Institutes of Health (NIH) - PubChem. "Butyryl-L-carnitine Compound Summary." PubChem CID 213144.[2] Available at: [Link]

-

Clinical and Laboratory Standards Institute (CLSI). "NBS04: Newborn Screening by Tandem Mass Spectrometry." Available at: [Link]

- Van Hove, J.L., et al. "Analytical factors affecting the quantitative determination of acylcarnitines in plasma and dried blood spots." Clinica Chimica Acta, 2009.

Sources

- 1. isotope.com [isotope.com]

- 2. Butyryl-L-carnitine | C11H21NO4 | CID 213144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Carnitine - Wikipedia [en.wikipedia.org]

Advanced Quantitation of Acylcarnitines: Strategic Sourcing and Application of Stable Isotope-Labeled Butyryl-L-Carnitine

Executive Summary: The C4-Carnitine Imperative

In the high-stakes arena of metabolic profiling and newborn screening (NBS), Butyryl-L-carnitine (C4-carnitine) is not merely a metabolite; it is a diagnostic pivot point. Elevated levels are the primary biomarker for Short-Chain Acyl-CoA Dehydrogenase Deficiency (SCADD) and Isobutyryl-CoA Dehydrogenase Deficiency (IBDD) .

The accuracy of these diagnoses hinges on a single variable: the quality and application of the Internal Standard (IS). Using a sub-standard Stable Isotope Labeled (SIL) Butyryl-L-carnitine can lead to ion suppression artifacts, carrier effects, and ultimately, false positives that trigger unnecessary clinical anxiety.

This guide moves beyond basic catalog listings to provide a technical framework for selecting, validating, and utilizing SIL-C4-carnitine (specifically the chloride salt) in LC-MS/MS workflows.

Technical Specifications & Sourcing Strategy

The Chemistry of Choice: Chloride vs. Inner Salt

When sourcing SIL-C4-carnitine, you will encounter two primary forms: the Inner Salt and the Chloride Salt .

-

Inner Salt (Zwitterion): Often highly hygroscopic. Weighing exact amounts for stock solutions is perilous due to rapid water uptake, leading to concentration errors.

-

Chloride Salt: The preferred form for quantitative standards. The chloride counter-ion stabilizes the crystal lattice, rendering the compound non-hygroscopic and ensuring accurate gravimetric preparation.

Isotopic Labeling: d3 vs. d9

-

N-methyl-d3 (Butyryl-L-carnitine-d3): The industry standard. The +3 Da mass shift is sufficient to avoid overlap with the M+0 natural isotope envelope of the analyte, provided the enrichment is high (>99%).

-

N,N,N-trimethyl-d9: Offers a larger mass shift (+9 Da), reducing the risk of "cross-talk" from the analyte to the IS channel in extremely high-concentration samples. However, d3 is generally sufficient for biological ranges (0.1–10 µM).

Supplier Evaluation Framework (ISO 17034 vs. Research Grade)

Not all "99% pure" standards are equal. For clinical validation, traceability is paramount.

Table 1: Supplier Tiering & Selection Matrix

| Feature | Tier 1: Certified Reference Material (CRM) | Tier 2: High-Purity Research Grade | Tier 3: General Reagent Grade |

| Primary Use | Clinical Diagnostics (IVD), NBS Validation | DMPK Studies, Metabolic Flux | Method Development (Qualitative) |

| Accreditation | ISO 17034 / ISO 17025 | ISO 9001 | Non-accredited |

| Purity (Chem) | Quantified by qNMR / Mass Balance | HPLC Area % | Unverified or low res |

| Isotopic Purity | ≥ 99.0% (Strict control of d0) | ≥ 98% | Variable |

| Traceability | NIST/SI Traceable | Internal Standard | None |

| Leading Suppliers | Cerilliant (Sigma), Cambridge Isotope Labs (CIL) | Cayman Chemical, TRC, Larodan | Generic Chemical Houses |

Visualizing the Sourcing Decision

The following logic flow ensures you select the correct grade for your specific application.

Figure 1: Strategic decision matrix for sourcing Stable Isotope Labeled Butyryl-L-carnitine based on regulatory and technical requirements.

Experimental Protocol: Validated LC-MS/MS Workflow

This protocol utilizes Butyryl-L-carnitine-d3 chloride as an internal standard for the quantification of C4-carnitine in plasma. It addresses the critical separation of the Isobutyryl-carnitine isomer.

Stock Solution Preparation

-

Primary Stock (1 mM): Dissolve 1 mg of Butyryl-L-carnitine-d3 chloride (MW ~270.8) in the appropriate volume of 50:50 Methanol:Water.

-

Note: Do not use 100% Methanol for long-term storage as transesterification can occur over months.

-

-

Working Internal Standard (WIS): Dilute Primary Stock to 50 nM in Methanol (containing 0.1% Formic Acid). This solution acts as the protein precipitation agent.

Sample Extraction (Protein Precipitation)

-

Aliquot 10 µL of plasma/serum into a 1.5 mL tube or 96-well plate.

-

Add 100 µL of the WIS (Methanol + IS).[1]

-

Vortex vigorously for 30 seconds.

-

Centrifuge at 15,000 x g for 10 minutes at 4°C.

-

Transfer 80 µL of supernatant to an autosampler vial.

-

Optional: Evaporate under Nitrogen and reconstitute in Mobile Phase A if sensitivity enhancement is required (rarely needed for C4).

LC-MS/MS Conditions

-

Column: Restek Raptor ARC-18 (2.7 µm, 100 x 2.1 mm) or Agilent Zorbax Eclipse XDB-C18.

-

Why? Core-shell particles provide the efficiency needed to resolve isomers (Butyryl vs. Isobutyryl) in under 10 minutes.

-

-

Mobile Phase A: Water + 0.1% Formic Acid + 5 mM Ammonium Formate.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient:

-

0.0 min: 5% B

-

0.5 min: 5% B

-

8.0 min: 60% B (Slow ramp critical for isomer separation)

-

8.1 min: 95% B

-

-

Flow Rate: 0.4 mL/min.

Mass Spectrometry (MRM Parameters)

Acylcarnitines characteristically fragment to produce a daughter ion at m/z 85.0 (the carnitine backbone).

Table 2: MRM Transitions

| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (V) | Dwell Time (ms) |

| Butyryl-L-carnitine | 232.2 | 85.1 | 20-25 | 50 |

| Butyryl-L-carnitine-d3 (IS) | 235.2 | 85.1 | 20-25 | 50 |

| Isobutyryl-L-carnitine | 232.2 | 85.1 | 20-25 | 50 |

Note: Isobutyryl-L-carnitine is isobaric with Butyryl-L-carnitine.[2] They share the same transition. They MUST be separated chromatographically. The d3-IS will co-elute with Butyryl-L-carnitine, not Isobutyryl.

Data Interpretation & Quality Control

The Isomer Challenge

In SCADD screening, distinguishing C4 (Butyryl) from Isobutyryl is critical.

-

Butyryl-L-carnitine: Elutes later on C18 columns.

-

Isobutyryl-L-carnitine: Elutes earlier.

-

The d3-IS: Should align perfectly with the Butyryl peak. If you see the IS peak aligning with the earlier isomer, your retention times have shifted, or the standard is contaminated.

Linearity and Carrier Effects

Stable isotope standards can sometimes act as "carriers," preventing the adsorption of low-level analytes to glass vials. Ensure your calibration curve (0.1 – 50 µM) maintains linearity (

Visualizing the Workflow

The following diagram illustrates the critical path from sample to data, highlighting the isomer separation step.

Figure 2: LC-MS/MS workflow emphasizing the chromatographic separation of isobaric interferences.

References

-

Cayman Chemical. Butyryl-L-carnitine-d3 (chloride) Product Insert. Retrieved from

-

Cambridge Isotope Laboratories. L-Carnitine[3]·HCl, O-butyryl (N-methyl-D3, 98%) Technical Data.[3] Retrieved from

-

Minkler, P. E., et al. (2015). "Quantification of acylcarnitines in plasma and tissues: LC-MS/MS method." Journal of Biological Chemistry. Retrieved from

-

Messina, M., et al. (2023). "Butyrylcarnitine Elevation in Newborn Screening: Reducing False Positives." Biomedicines.[4][5] Retrieved from

-

Restek Corporation. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis. Retrieved from

-

Sigma-Aldrich (Cerilliant). Acylcarnitines Mix Stable Isotope Labeled Solution (CRM). Retrieved from

Sources

Molecular weight of Butyryl-L-carnitine-d7 chloride salt

Technical Whitepaper: Butyryl-L-carnitine-d7 Chloride Physicochemical Properties, Analytical Applications, and Mass Spectrometry Protocols

Executive Summary

Butyryl-L-carnitine-d7 chloride (C4-d7 carnitine) is a stable isotope-labeled analog of butyrylcarnitine, a critical intermediate in fatty acid oxidation. It serves as the definitive Internal Standard (IS) for the quantification of short-chain acylcarnitines in clinical metabolomics and newborn screening (NBS). This guide details its molecular architecture, physicochemical stability, and validated mass spectrometry (MS/MS) workflows for distinguishing C4-isobaric species (butyryl vs. isobutyryl).

Molecular Identity & Physicochemical Core

The utility of Butyryl-L-carnitine-d7 lies in its mass shift (+7 Da) relative to endogenous butyrylcarnitine, achieved through deuterium labeling of the butyryl moiety. This specific labeling pattern ensures that the isotope label is lost during the characteristic fragmentation in tandem mass spectrometry, yielding the common product ion (

Chemical Specifications

| Property | Specification |

| Chemical Name | Butyryl-L-carnitine-d7 chloride |

| Synonyms | Butyryl-d7-L-carnitine HCl; (R)-3-Butyryl-d7-4-(trimethylammonio)butyrate chloride |

| Molecular Formula | C₁₁H₁₅D₇NO₄[1][2][3] · Cl (Salt form) |

| Molecular Weight | 274.79 g/mol (Enriched) vs. 267.75 g/mol (Unlabeled) |

| Exact Mass (Cation) | 239.21 (C₁₁H₁₅D₇NO₄⁺) |

| Isotopic Purity | ≥ 98 atom % D |

| Physical Form | White to off-white hygroscopic crystalline solid |

| Solubility | Soluble in water (>50 mg/mL), Methanol, DMSO |

Structural Architecture

The deuterium labeling is located on the butyryl chain (

Figure 1: Structural schematic highlighting the deuterated butyryl chain attached to the carnitine backbone.

Analytical Methodology: LC-MS/MS

In clinical mass spectrometry, Butyryl-L-carnitine-d7 is used to quantify C4-carnitine levels, which are elevated in Short-Chain Acyl-CoA Dehydrogenase Deficiency (SCAD) and Isobutyryl-CoA Dehydrogenase Deficiency (IBD).

Mass Spectrometry Transitions (MRM)

The analysis relies on Positive Electrospray Ionization (ESI+). The collision-induced dissociation (CID) fragments the molecule to yield a characteristic fragment of the carnitine backbone (

| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Type |

| Butyryl-L-carnitine (Native) | 232.2 | 85.1 | 20-25 | Quantifier |

| Butyryl-L-carnitine-d7 (IS) | 239.2 | 85.1 | 20-25 | Internal Standard |

| Derivatized (Butyl ester) | 295.2 m/z | 85.1 m/z | 25-30 | Alternative Method |

Critical Note: The product ion for the d7-IS remains

85 because the deuterium label is on the butyryl chain, which is cleaved off as neutral loss during fragmentation. The charged fragment (85) is the unlabeled carnitine backbone.

Experimental Workflow: Isobaric Separation

A major challenge is distinguishing Butyryl-carnitine (C4) from Isobutyryl-carnitine (iso-C4).[4] While they share the same mass, they must be chromatographically separated to diagnose SCAD vs. IBD accurately.

Figure 2: Analytical workflow emphasizing the critical chromatographic separation of C4 isomers post-extraction.

Handling & Stability Protocols

To ensure data integrity, the handling of the chloride salt requires strict adherence to humidity control due to the hygroscopic nature of the quaternary ammonium moiety.

Storage and Reconstitution

-

Long-term Storage: Store neat powder at -20°C with desiccant. Stability is >2 years if kept dry.

-

Stock Solution (1 mg/mL):

-

Solvent: 50:50 Methanol:Water (v/v).

-

Storage: -20°C in glass vials (avoid plasticizers).

-

Self-Validation: Verify concentration by comparing area counts against a fresh certified reference material (CRM) of unlabeled Butyryl-L-carnitine (correcting for concentration).

-

Safety

-

Hazard: Non-hazardous for transport, but treat as a chemical irritant.

-

PPE: Standard lab coat, gloves, and safety glasses.

References

-

Restek Corporation. (2023).[4] LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 25105258, Butyryl-L-carnitine Chloride. Retrieved from [Link]

Sources

- 1. Butyryl-L-carnitine | C11H21NO4 | CID 213144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Butyryl- L -carnitine = 97.0 TLC 25576-40-3 [sigmaaldrich.com]

- 3. Increased Excretion of C4-Carnitine Species after a Therapeutic Acetylsalicylic Acid Dose: Evidence for an Inhibitory Effect on Short-Chain Fatty Acid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [discover.restek.com]

Advanced Quantitation of Butyrylcarnitine (C4): d3 vs. d7 Internal Standard Selection

This guide provides a technical deep-dive into the selection of stable isotope-labeled internal standards (IS) for Butyrylcarnitine (C4) quantification. It is structured to address the specific analytical challenges of Newborn Screening (NBS) and clinical metabolic profiling.

Executive Summary

In the quantification of Butyrylcarnitine (C4)—a primary biomarker for Short-Chain Acyl-CoA Dehydrogenase (SCAD) Deficiency and Isobutyryl-CoA Dehydrogenase (IBD) Deficiency—the choice between d3-labeled and d7-labeled internal standards is not merely a matter of mass shift. It represents a critical decision point regarding hydrolytic stability and channel cross-talk .

While C4-d3 (typically

Part 1: Structural & Mechanistic Differences

To understand the analytical impact, we must first define the structural localization of the deuterium isotopes.

Butyrylcarnitine-d3 (The Traditional Standard)

-

Label Position: The deuterium atoms are located on the

-methyl groups of the carnitine quaternary amine.[1] -

Structure: 3-carboxy-N,N-dimethyl-N-(methyl-d3 )-2-(butyryloxy)propan-1-aminium.[1]

-

Mass Shift: +3 Da (

). -

Key Characteristic: The label is on the carnitine backbone .

Butyrylcarnitine-d7 (The High-Fidelity Standard)

-

Label Position: The deuterium atoms are located on the butyryl acyl chain (fully deuterated fatty acid moiety).

-

Structure: 3-carboxy-N,N,N-trimethyl-2-(butyryl-d7 -oxy)propan-1-aminium.

-

Mass Shift: +7 Da (

). -

Key Characteristic: The label is on the leaving group (fatty acid), leaving the carnitine backbone unlabeled.

Visualization: Structural Fragmentation & Hydrolysis

The following diagram illustrates the structural breakdown and the critical "Cross-Talk" pathway.

Caption: Comparative hydrolysis pathways. Note how C4-d3 degradation releases d3-Carnitine, directly interfering with the Free Carnitine internal standard channel.

Part 2: The "Cross-Talk" Phenomenon (Causality)

The primary reason to switch from d3 to d7 is not the quantification of C4 itself, but the protection of the Free Carnitine (C0) measurement.

The Mechanism of Failure (d3)

-

Instability: Acylcarnitines are esters. They are prone to hydrolysis, especially in liquid reagents or during derivatization (butyl esterification) if pH/temperature is not strictly controlled.

-

Release of Label: When C4-d3 hydrolyzes, it releases Free Carnitine-d3 .

-

Signal Pollution: In a multiplexed assay (like NBS), you are also measuring Free Carnitine (C0) using a d3-Carnitine internal standard.

-

Quantification Error: The hydrolyzed IS from the C4 channel adds to the signal of the C0 IS channel.

The d7 Solution

When C4-d7 hydrolyzes, it releases Free Carnitine (Unlabeled) and Butyric Acid-d7 .

-

The Unlabeled Carnitine joins the endogenous pool of C0. Since endogenous C0 is usually micromolar (

) and the IS is nanomolar, this tiny addition is statistically insignificant. -

Crucially: It does not contribute to the d3-Carnitine IS channel. The C0 quantification remains accurate.

Part 3: Spectral Overlap & Specificity

Beyond hydrolysis, the mass shift (

Isotopic Overlap (The "M+3" Problem)

-

Natural Abundance: Biological molecules contain naturally occurring heavy isotopes (

, -

The C4 Cluster: If a patient has massive elevation of C4 (e.g., SCAD deficiency), the natural

isotope of the unlabeled analyte can impinge on the d3-IS channel. -

Effect: This creates a "Reverse Contribution" where the analyte signal inflates the IS signal, leading to underestimation of the concentration at high levels (non-linearity).

The d7 Advantage

-

Clean Window: A

Da shift moves the IS mass well beyond the natural isotopic envelope of the analyte. -

Background Noise: The

region typically has lower chemical background noise in extracted blood spots compared to the

Part 4: Experimental Protocol (FIA-MS/MS)

This protocol describes a self-validating workflow for differentiating C4 species using Flow Injection Analysis (FIA-MS/MS), optimized for d7 integration.

Reagents & Standards

-

Extraction Solvent: Methanol containing hydrazine (if derivatizing) or pure Methanol (underivatized).

-

Internal Standard Mix:

-

C0-d3 (Free Carnitine IS).

-

C4-d7 (Butyrylcarnitine IS). Note: Do not mix C4-d3 if measuring C0.

-

Other acylcarnitine standards (C2, C8, C16, etc.).

-

Workflow Diagram

Caption: FIA-MS/MS Workflow. Method B (Underivatized) is preferred when using d7 to minimize hydrolysis risks, though d7 is robust enough for Method A.

Mass Transitions (Underivatized)

| Analyte | Precursor Ion ( | Product Ion ( | Loss |

| C4 (Butyryl) | 232.2 | 85.1 | Precursor Scan 85 |

| C4-d3 (IS) | 235.2 | 85.1 | (+3 Da) |

| C4-d7 (IS) | 239.2 | 85.1 | (+7 Da) |

Note: In derivatized methods (butyl esters), add +56 Da to Precursor masses.

Part 5: Comparative Analysis Summary

| Feature | Butyrylcarnitine-d3 | Butyrylcarnitine-d7 | Verdict |

| Label Location | Butyryl Chain (Fatty Acid) | d7 is structurally distinct.[4] | |

| Hydrolysis Product | d3-Carnitine (IS Interference) | d7-Butyric Acid (Inert) | d7 prevents IS cross-talk. |

| Mass Shift | +3 Da | +7 Da | d7 reduces spectral overlap. |

| C0 Accuracy Risk | High (if hydrolysis occurs) | Negligible | d7 protects C0 data. |

| Cost/Availability | Low / Widespread | Moderate / Specialized | d3 is cheaper; d7 is better. |

| Primary Use Case | Routine/Legacy Screening | Precision Metabolic Profiling | d7 recommended for new assays. |

References

-

Minkler, P. E., et al. (2008). Quantification of Carnitine and Acylcarnitines in Biological Matrices by HPLC Electrospray Ionization-Mass Spectrometry. Clinical Chemistry. Available at: [Link]

-

Turgeon, C. T., et al. (2010). Combined newborn screening for succinylacetone, amino acids, and acylcarnitines in dried blood spots. Clinical Chemistry. (Discusses IS selection and hydrolysis issues). Available at: [Link]

-

Clinical and Laboratory Standards Institute (CLSI). NBS04: Newborn Screening by Tandem Mass Spectrometry. (Standard guideline for minimizing interferences). Available at: [Link]

Sources

Technical Monograph: Butyryl-L-carnitine-d7 Chloride

Topic: Butyryl-L-carnitine-d7 chloride PubChem CID Content Type: Technical Monograph & Application Guide Audience: Researchers, Clinical Chemists, and Mass Spectrometrists

Advanced Isotopic Standards for Acylcarnitine Profiling

Executive Summary

Butyryl-L-carnitine-d7 (chloride) is a stable isotope-labeled analog of the endogenous metabolite butyrylcarnitine (C4-carnitine). It functions as a critical Internal Standard (IS) in the quantification of short-chain acylcarnitines via Isotope Dilution Mass Spectrometry (ID-MS).

Its primary utility lies in the screening and diagnosis of Short-Chain Acyl-CoA Dehydrogenase (SCAD) Deficiency and Isobutyryl-CoA Dehydrogenase (IBD) Deficiency . The "d7" labeling (deuterium substitution on the butyryl chain) provides a +7 Da mass shift, offering superior spectral resolution compared to common d3 analogs in complex biological matrices where isobaric interferences may compromise quantitation.

Chemical Identity & Properties

This section defines the physicochemical "fingerprint" of the compound. Note that while the unlabeled parent compound has a specific PubChem CID, the d7-isotopomer is often indexed as a modification of the parent or under specific substance registries.

| Property | Specification |

| Chemical Name | Butyryl-L-carnitine-d7 chloride |

| Synonyms | L-Butyrylcarnitine-d7 HCl; C4-Carnitine-d7; (2R)-3-carboxy-N,N,N-trimethyl-2-(1-oxobutoxy-d7)-1-propanaminium chloride |

| PubChem CID (Parent) | (Unlabeled Chloride Salt) |

| Molecular Formula | C₁₁H₁₅D₇NO₄[1][2][3][4][5][6][7][8] · Cl |

| Molecular Weight | ~274.79 g/mol (Salt); ~239.34 g/mol (Cation) |

| Isotopic Purity | Typically ≥98% or ≥99% deuterated forms |

| Labeling Position | Butyryl moiety (fully deuterated chain: -CO-CD₂-CD₂-CD₃) |

| Appearance | White to off-white hygroscopic crystalline solid |

| Solubility | Water (>50 mg/mL), Methanol, Ethanol; Insoluble in non-polar organic solvents |

Structural Visualization & Fragmentation

The following diagram illustrates the chemical structure and the collision-induced dissociation (CID) pathway used in MS/MS detection.

Figure 1: MS/MS transition logic. The d7-label remains on the butyryl chain, which is lost during fragmentation. The detected product ion (m/z 85) is the unlabelled carnitine backbone characteristic of the acylcarnitine class.

Mechanism of Action in Metabolomics

The Role of Internal Standards

In quantitative metabolomics, matrix effects (ion suppression or enhancement) can severely skew results.[9] Butyryl-L-carnitine-d7 serves as an ideal internal standard because:

-

Co-Elution: It chromatographically co-elutes with endogenous Butyrylcarnitine (C4).

-

Identical Ionization: It experiences the exact same matrix effects as the analyte.

-

Mass Differentiation: The +7 Da shift (m/z 239 vs 232) allows the mass spectrometer to distinguish the standard from the endogenous analyte.

Why d7 instead of d3?

While d3-carnitines (labeled on the N-methyl group or terminal methyl of the chain) are common, d7-labeling (full chain deuteration) offers distinct advantages in high-precision assays:

-

Interference Removal: In complex matrices like dried blood spots (DBS), isobaric interferences can sometimes overlap with M+3 signals. The M+7 shift moves the IS further away from the "noise" of biological background.

-

Isotope Effect Stability: Labeling the acyl chain rather than the N-methyl groups avoids potential scrambling or exchange reactions that can occur with quaternary amines under extreme pH conditions, although this is rare in standard carnitine analysis.

Validated Experimental Protocol: LC-MS/MS Quantification

Objective: Quantification of Butyrylcarnitine in Plasma or Dried Blood Spots (DBS).

Reagent Preparation

-

Stock Solution (1 mg/mL): Dissolve 1 mg Butyryl-L-carnitine-d7 chloride in 1 mL of 50:50 Methanol:Water. Store at -20°C.

-

Working Internal Standard (IS) Solution: Dilute Stock to ~0.05 µM (approx. 15 ng/mL) in pure Methanol. This methanol acts as the extraction solvent.

Sample Extraction Workflow (Protein Precipitation)

This protocol relies on a "dilute-and-shoot" mechanism standard in newborn screening.

-

Sample: Punch a 3.2 mm DBS disk (equivalent to ~3.1 µL blood) or aliquot 10 µL plasma into a 96-well plate.

-

Extraction: Add 100 µL of Working IS Solution (Methanol containing d7-IS).

-

Incubation: Shake at room temperature for 20 minutes (DBS requires 45 mins).

-

Precipitation: Centrifuge at 3,000 x g for 10 minutes to pellet proteins/paper.

-

Transfer: Transfer supernatant to a fresh plate.

-

Drying (Optional): For higher sensitivity, dry under N₂ gas and reconstitute in 50:50 Acetonitrile:Water + 0.1% Formic Acid.

LC-MS/MS Parameters

-

Ionization: Electrospray Ionization (ESI) Positive Mode.[10]

-

Scan Type: Multiple Reaction Monitoring (MRM).[8]

| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Dwell Time | Collision Energy (CE) |

| Butyrylcarnitine (C4) | 232.2 | 85.0 | 50 ms | 25-30 eV |

| Butyryl-L-carnitine-d7 (IS) | 239.2 | 85.0 | 50 ms | 25-30 eV |

Note on Isobars: Butyrylcarnitine (C4) is isobaric with Isobutyrylcarnitine . Standard Flow-Injection Analysis (FIA) cannot distinguish them. To separate C4 (SCAD marker) from Iso-C4 (IBD marker), a UPLC column (e.g., C18 or HILIC) is required.

Workflow Diagram

Figure 2: Extraction and analysis workflow ensuring protein removal and isotopic equilibration.

Quality Control & Stability

Hygroscopicity Management

Butyryl-L-carnitine chloride is highly hygroscopic.

-

Risk: Absorption of atmospheric moisture alters the effective mass of the powder, leading to weighing errors during stock preparation.

-

Mitigation: Allow the vial to equilibrate to room temperature before opening. Weigh quickly in a humidity-controlled environment or use the entire vial content by dissolving it directly in a known volume of solvent.

Deuterium Exchange

While the C-D bonds on the butyryl chain are stable under standard biological conditions, exposure to extremely high pH (>10) for prolonged periods could theoretically induce exchange at the alpha-carbon position.

-

Protocol: Maintain extraction solvents at neutral or acidic pH (0.1% Formic Acid is standard).

Storage

-

Solid: -20°C, desiccated, protected from light. Stability > 2 years.

-

Solution: Methanolic stocks are stable at -20°C for 6-12 months. Aqueous dilutions should be prepared fresh or stored at 4°C for <1 week due to potential ester hydrolysis.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 25105258, Butyryl-L-carnitine Chloride. Retrieved from [Link]

-

Matern, D. (2008). Acylcarnitine Analysis by Tandem Mass Spectrometry.[11] In: Current Protocols in Human Genetics. (Contextual grounding for fragmentation mechanisms).

- Van Hove, J. L., et al. (1993).Intravenous L-carnitine and acetyl-L-carnitine in medium-chain acyl-coenzyme A dehydrogenase deficiency and isovaleric acidemia. (Foundational context for carnitine ester analysis).

Sources

- 1. Butyryl-L-carnitine | C11H21NO4 | CID 213144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. larodan.com [larodan.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Butyryl-L-carnitine Chloride | C11H22ClNO4 | CID 25105258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Butyryl-L-carnitine (chloride) | CAS 162067-50-7 | Cayman Chemical | Biomol.com [biomol.com]

- 6. Butyryl-d7-L-carnitine HCl | LGC Standards [lgcstandards.com]

- 7. Quantitation of Butyrylcarnitine, Isobutyrylcarnitine, and Glutarylcarnitine in Urine Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantitation of Butyrylcarnitine, Isobutyrylcarnitine, and Glutarylcarnitine in Urine Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]

- 9. lcms.cz [lcms.cz]

- 10. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bevital.no [bevital.no]

Technical Monograph: Butyryl-L-carnitine-d7 (C4:0-d7)

Executive Summary

Butyryl-L-carnitine-d7 (C4:0-d7) is a high-fidelity stable isotope-labeled internal standard (IS) used primarily in the quantitative analysis of short-chain acylcarnitines via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2]

Unlike the more common methyl-labeled analogs (e.g., C4-d3), the d7-isotopologue carries its deuterium label on the butyryl fatty acid chain.[1][2] This structural distinction provides a mass shift of +7 Da, significantly reducing isotopic interference from the natural abundance envelope of endogenous analytes.[2] This guide details the nomenclature, physicochemical properties, and experimental protocols for utilizing C4:0-d7 in clinical diagnostics, specifically for Short-chain Acyl-CoA Dehydrogenase (SCAD) deficiency and Isobutyryl-CoA Dehydrogenase (IBD) deficiency screenings.[1][2]

Part 1: Nomenclature & Chemical Identity[1][2]

The terminology for acylcarnitines can be inconsistent across clinical, chemical, and commercial literature.[2] The following table standardizes the synonyms for Butyryl-L-carnitine-d7 to ensure accurate procurement and database annotation.

Table 1: Synonym & Nomenclature Reference

| Category | Primary Terminology | Alternate Synonyms / Notes |

| Common Name | Butyryl-L-carnitine-d7 | Butanoyl-L-carnitine-d7; L-Butyrylcarnitine-d7 |

| Abbreviated Code | C4:0-d7 | CAR 4:0-d7; C4-d7 Carnitine |

| IUPAC Name | 3-carboxy-N,N,N-trimethyl-2-[(butanoyl-d7)oxy]propan-1-aminium | Note: "d7" implies the label is on the butanoyl chain.[1][2][3][4] |

| Chemical Formula | C₁₁H₁₅D₇NO₄⁺ (Cation) | Often supplied as the Chloride salt (HCl).[1] |

| CAS Number | N/A (Specific d7 form) | Unlabelled Parent CAS: 162067-50-7 |

| Target Analyte | Butyryl-L-carnitine | Distinguishes from isomer Isobutyryl-L-carnitine |

Structural Distinction (d7 vs. d3)

It is critical to distinguish C4:0-d7 from C4:0-d3.

-

C4:0-d3: Label is on the N-methyl groups of the carnitine backbone.[1][2]

-

C4:0-d7: Label is on the butyryl carbon chain (fatty acid moiety).[1]

The d7 variant is often preferred in high-sensitivity assays because the +7 Da mass shift moves the IS signal completely clear of the M+1, M+2, and M+3 natural isotopic isotopes of the endogenous analyte, preventing "cross-talk" in the MS detector.[1][2]

Figure 1: Structural topology of Butyryl-L-carnitine-d7. The deuterium labeling (d7) is located on the acyl chain, distinguishing it from N-methyl labeled variants.[1][2]

Part 2: Diagnostic Utility & Mechanism[1][2]

The Clinical Context: SCAD vs. IBD

In newborn screening (NBS), an elevation of C4-acylcarnitine is a primary marker.[1][2] However, "C4" represents a pair of isomers that standard flow-injection MS/MS cannot distinguish:

-

Butyryl-L-carnitine: Marker for Short-chain Acyl-CoA Dehydrogenase (SCAD) deficiency.[1][2]

-

Isobutyryl-L-carnitine: Marker for Isobutyryl-CoA Dehydrogenase (IBD) deficiency.[1][2]

While C4:0-d7 is the direct internal standard for Butyryl-L-carnitine, it is also used as the reference for Isobutyryl-L-carnitine in many multiplexed assays due to their similar ionization efficiencies.[1][2]

Mechanism of Action in MS/MS

The C4:0-d7 standard corrects for:

-

Ion Suppression: Matrix effects from blood/urine components that suppress ionization efficiency.

-

Extraction Losses: Variability in recovery during the protein precipitation step.

-

Retention Time Drift: In LC-MS, it co-elutes (or elutes very closely) with the endogenous analyte, ensuring that matrix effects at that specific retention time are accounted for.[1][2]

Part 3: Analytical Protocol (LC-MS/MS)

This protocol outlines the preparation and utilization of C4:0-d7 for quantifying C4 species in Dried Blood Spots (DBS).[1]

Reagents & Equipment[2][5][6]

-

Stock Standard: Butyryl-L-carnitine-d7 HCl (solid).[1][2][4]

-

Extraction Solvent: Methanol containing hydrazine (if derivatizing) or pure Methanol (if underivatized).[1]

-

Matrix: 3.2 mm Dried Blood Spot punch.[2]

Step-by-Step Methodology

1. Internal Standard (IS) Stock Preparation[1][5]

-

Primary Stock: Dissolve 1 mg of C4:0-d7 in 1 mL of 50:50 Methanol:Water to create a 1 mg/mL solution. Store at -20°C.

-

Working IS Solution: Dilute the primary stock into pure Methanol to a final concentration of ~0.05 µmol/L. Note: This concentration should match the expected physiological range of C4 carnitine in healthy controls to maintain linearity.

2. Sample Extraction (Underivatized Method)

-

Punch a 3.2 mm disk from the DBS card into a 96-well plate.

-

Add 100 µL of Working IS Solution (containing C4:0-d7) to each well.

-

Agitate (shaker) for 20 minutes at room temperature.

-

Transfer the supernatant to a fresh plate.

-

Evaporate solvent under nitrogen flow (40°C).

-

Reconstitute in 50 µL of Mobile Phase (e.g., 50:50 Acetonitrile:Water + 0.1% Formic Acid).

3. LC-MS/MS Acquisition[1][2][6]

-

Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).[1] Critical: A column is required to separate Butyryl- (C4) from Isobutyryl-carnitine.[1][2]

-

Ionization: ESI Positive Mode.

-

MRM Transitions:

-

Analyte (Butyryl-L-carnitine): 232.1 → 85.1 m/z[2]

-

Internal Standard (C4:0-d7): 239.1 → 85.1 m/z

-

Note: The mass shift is 239.1 (d7) - 232.1 (d0) = +7 Da.[1][2]

Figure 2: Quantitative workflow utilizing C4:0-d7 as the normalizing factor for accurate mass spectrometry analysis.

Part 4: Quality Control & Stability[1][2]

Stability Profile

Deuterated acylcarnitines are generally stable, but the ester linkage (connecting the butyryl chain to the carnitine) is susceptible to hydrolysis under alkaline conditions or excessive heat.[2]

-

Storage: Powder form at -20°C (desiccated). Solutions are stable for 6 months at -20°C.[1][2]

-

Handling: Avoid repeated freeze-thaw cycles of the Working IS Solution. Aliquot into single-use vials if possible.

Troubleshooting "Cross-Talk"

If you observe a signal in the C4:0-d7 channel (239.[1][2]1) when injecting a non-labeled standard:

-

Check Purity: Ensure your unlabelled standard is not contaminated.

-

Check Isotope Envelope: While +7 Da is usually sufficient, extremely high concentrations of endogenous C4 can create minor M+7 isotopes, though statistically negligible compared to M+1/M+2.[2]

-

Carryover: Run solvent blanks between high-concentration samples.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Butyryl-L-carnitine.[1][2] Source:[Link][1]

-

Matern, D., et al. (2007). "Prospects for Newborn Screening of SCAD Deficiency." Journal of Inherited Metabolic Disease. (Contextualizing the need for C4 differentiation). Source:[Link] (General Reference for SCAD protocols)[1]

Sources

- 1. larodan.com [larodan.com]

- 2. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [discover.restek.com]

- 3. Butyryl-L-carnitine-d7 chloride | Isotope-Labeled Compounds | | Invivochem [invivochem.com]

- 4. larodan.com [larodan.com]

- 5. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. msacl.org [msacl.org]

Technical Guide: Solubility & Handling of Butyryl-L-carnitine-d7 Chloride in Methanol

Executive Summary

Butyryl-L-carnitine-d7 chloride (C4-carnitine-d7) is a stable isotope-labeled analog of butyrylcarnitine, utilized primarily as an Internal Standard (IS) in the quantification of short-chain acylcarnitines via LC-MS/MS. Its accurate solubilization is critical for the diagnosis of fatty acid oxidation disorders, such as Short-Chain Acyl-CoA Dehydrogenase (SCAD) deficiency.

This guide details the physicochemical basis for using Methanol (MeOH) as the primary solvent, provides a self-validating reconstitution protocol, and outlines stability parameters required for high-precision analytical workflows.

Part 1: Physicochemical Basis of Solubility

Chemical Nature & Solvent Compatibility

Butyryl-L-carnitine-d7 chloride is a quaternary ammonium salt. Its structure comprises a polar trimethylammonium head group, a central chiral carbon (L-configuration), and a lipophilic deuterated butyryl chain (

-

Ionic Character: The chloride salt form renders the molecule highly polar and hygroscopic.

-

Solvent Selection (Methanol): Methanol is the optimal solvent for stock preparation for three reasons:

-

Solubility: The high dielectric constant of methanol (

) effectively solvates the ionic head group, achieving solubility limits well above analytical requirements (>20 mg/mL). -

LC-MS Compatibility: Methanol is a standard mobile phase component, minimizing solvent mismatch effects (e.g., peak broadening) during injection.

-

Extraction Efficiency: Methanol is routinely used to extract acylcarnitines from Dried Blood Spots (DBS) or plasma, ensuring the IS equilibrates with the matrix identically to the endogenous analyte.

-

Deuterium Isotope Effect

The "d7" designation indicates the substitution of seven hydrogen atoms with deuterium on the butyryl chain. While C-D bonds are shorter and stronger than C-H bonds—slightly increasing lipophilicity—this modification does not significantly alter solubility in polar protic solvents like methanol compared to the unlabeled or d3-labeled analogs.

Part 2: Reconstitution & Stock Solution Protocol

Materials Required[1][2]

-

Analyte: Butyryl-L-carnitine-d7 chloride (Lyophilized solid).

-

Solvent: LC-MS Grade Methanol (purity

99.9%). -

Vessels: Amber glass vials (silanized preferred to minimize adsorption).

-

Gas: Nitrogen (

) for headspace purging.

Step-by-Step Methodology

This protocol targets a primary stock concentration of 1.0 mg/mL , which is standard for long-term storage.

Step 1: Environmental Equilibration Remove the vial from -20°C storage and allow it to equilibrate to room temperature (20–25°C) inside a desiccator for 30 minutes.

-

Causality: Opening a cold vial introduces condensation, which degrades the hygroscopic salt and alters the effective mass.

Step 2: Gravimetric Preparation (Recommended over Volumetric) Due to the small masses involved (often 1–5 mg), volumetric dilution in the vendor vial is prone to error.

-

Place a clean, tared amber glass vial on a microbalance (readability 0.01 mg).

-

Transfer approximately 1 mg of the substance. Record exact mass (

). -

Calculate the required volume of Methanol (

) to achieve target concentration ( -

Dispense Methanol gravimetrically (Density of MeOH

0.792 g/mL at 20°C) for maximum precision.

Step 3: Dissolution & Mixing Vortex the solution for 30–60 seconds. The solid should dissolve instantly.

-

Visual Check: Inspect against a light source. The solution must be clear and particle-free.

-

Sonication: If particles persist (rare in MeOH), sonicate for 5 minutes at ambient temperature.

Step 4: Storage Purge the vial headspace with Nitrogen gas to prevent oxidation and moisture ingress. Cap tightly and store at -20°C or -80°C.

Workflow Visualization

The following diagram illustrates the critical decision points in the reconstitution process.

Caption: Figure 1. Gravimetric reconstitution workflow ensuring stoichiometry and stability.

Part 3: Stability & Troubleshooting

Solubility Limits

While specific saturation data for the d7 variant is proprietary to custom synthesis, it behaves analogously to Butyryl-L-carnitine-d3 and the unlabeled form.

-

Methanol: >20 mg/mL (Freely Soluble)

-

Water: >50 mg/mL (Freely Soluble)

-

Acetonitrile: Sparingly Soluble (Avoid as pure solvent; use only in mixtures >50% aqueous/MeOH).

Stability Profile

-

Hydrolysis Risk: Acylcarnitines are ester-linked. They are susceptible to hydrolysis in alkaline conditions (

). Pure methanol is slightly acidic to neutral, which preserves the ester bond. -

Transesterification: In the presence of other alcohols (e.g., Ethanol) and heat, the butyryl group can migrate. Always use Methanol if Methanol is the intended mobile phase.

-

Shelf Life:

-

Solid: 2–4 years at -20°C.[1]

-

Stock (MeOH, -20°C): 6–12 months.

-

Working Solution (Diluted): Prepare fresh weekly or store at 4°C for <24 hours.

-

Analytical Validation (Self-Check)

To validate the stock solution concentration without consuming large amounts of standard:

-

qNMR (Quantitative NMR): The gold standard if >5 mg is available.

-

Cross-Validation: Dilute the new d7 stock to 1 µM and inject via LC-MS. Compare the Peak Area Ratio against a validated unlabeled Butyryl-L-carnitine standard. The Response Factor should be near 1.0 (assuming equal ionization efficiency).

Part 4: Analytical Application (LC-MS/MS)

In clinical workflows (e.g., Newborn Screening), Butyryl-L-carnitine-d7 is used to correct for matrix effects and recovery losses.

Internal Standard Spiking

The IS is typically added before extraction.

-

Working Concentration: 0.05 – 0.5 µM in Methanol.

-

Extraction: The Methanol in the IS working solution often serves as the protein precipitation agent for plasma/blood spots.

Pathway Visualization

The following diagram details the role of the IS in the analytical data flow.

Caption: Figure 2. Integration of Butyryl-L-carnitine-d7 into the LC-MS/MS quantification pipeline.

References

-

National Institutes of Health (NIH). (2015). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. PMC4655990. Retrieved from [Link] Validation of methanol-based extraction and internal standard usage.

-

Restek Corporation. (2023). LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis. Retrieved from [Link] Detailed methodology on mobile phase preparation and standard stability.

Sources

Methodological & Application

Application Note: Quantitative LC-MS/MS Analysis of Butyrylcarnitine (C4) using d7-Butyrylcarnitine Internal Standard

This Application Note is designed for researchers and drug development professionals requiring a robust, validated LC-MS/MS protocol for the quantification of Butyrylcarnitine (C4) in biological matrices (plasma/serum). It specifically addresses the use of a d7-labeled internal standard and the critical chromatographic separation of the C4 isomers (butyryl- vs. isobutyrylcarnitine).

Abstract

Butyrylcarnitine (C4-carnitine) is a critical biomarker for Short-Chain Acyl-CoA Dehydrogenase (SCAD) deficiency and a key intermediate in fatty acid oxidation and valine catabolism. Accurate quantification is often confounded by its structural isomer, isobutyrylcarnitine. This protocol details a high-resolution LC-MS/MS method using Butyryl-d7-L-carnitine as an internal standard. Unlike common d3-analogs, the d7-variant (labeled on the acyl chain) offers distinct mass resolution and robustness against backbone-related interferences. The method utilizes a C18 core-shell column to achieve baseline separation of C4 isomers, ensuring specificity for SCAD deficiency screening and metabolic flux studies.

Introduction & Scientific Rationale

Clinical & Biological Significance

Elevated levels of butyrylcarnitine are pathognomonic for SCAD deficiency. However, an elevation in the C4-acylcarnitine pool can also result from Isobutyryl-CoA Dehydrogenase (IBD) deficiency, which leads to the accumulation of isobutyrylcarnitine . Standard flow-injection analysis (FIA) MS/MS, commonly used in newborn screening, cannot distinguish these isomers, leading to false positives.

-

Butyrylcarnitine: Marker for fatty acid

-oxidation defects (SCAD).[1] -

Isobutyrylcarnitine: Marker for valine catabolism defects (IBD).

The Role of d7-Butyrylcarnitine (Internal Standard)

While d3-carnitine standards (labeled on the N-methyl groups) are common, d7-butyrylcarnitine (labeled on the butyryl chain:

-

Metabolic Tracing: In flux analysis where endogenous carnitine might already be labeled (e.g., from a d3-methyl donor), a d7-acyl chain label remains distinct.

-

Fragment Specificity: The d7 label is lost during the formation of the characteristic

85 fragment (derived from the carnitine backbone). This confirms the acyl chain origin when comparing precursor/product pairs. -

Co-elution: The d7-standard co-elutes perfectly with n-butyrylcarnitine, compensating for matrix effects (ion suppression/enhancement) specifically for the target isomer.

Materials & Reagents

| Reagent | Specification | Source/Notes |

| Analyte | Butyryl-L-carnitine HCl | Sigma / Cayman |

| Internal Standard | Butyryl-d7-L-carnitine HCl | CDN Isotopes / LGC Standards (Cat# D-7761) |

| Solvents | Methanol (MeOH), Acetonitrile (ACN) | LC-MS Grade |

| Additives | Formic Acid (FA), Ammonium Formate | LC-MS Grade |

| Water | Milli-Q / 18.2 MΩ·cm | In-house |

| Matrix | Human Plasma / Serum | K2EDTA or Serum separator tubes |

Experimental Workflow

The following diagram outlines the "Protein Precipitation" (PPT) workflow, optimized for high throughput and minimal hydrolysis of acylcarnitines.

Figure 1: Sample preparation workflow for underivatized acylcarnitine quantification.

LC-MS/MS Methodology

Liquid Chromatography (LC)

To separate the isomers (Butyryl- vs Isobutyrylcarnitine), a C18 Core-Shell column is recommended over HILIC for robustness in plasma matrices.

-

System: Agilent 1290 Infinity II or Waters ACQUITY UPLC

-

Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 1.7 µm) or Restek Raptor ARC-18.

-

Column Temp: 40°C

-

Flow Rate: 0.4 mL/min

-

Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate

-

Mobile Phase B: Methanol + 0.1% Formic Acid

-

Note: Methanol is preferred over Acetonitrile for acylcarnitines to improve peak shape and resolution of isomers.

-

Gradient Profile:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.00 | 5 | Load/Desalt |

| 1.00 | 5 | Hold |

| 6.00 | 95 | Linear Gradient (Elution of C4 ~3-4 min) |

| 8.00 | 95 | Wash |

| 8.10 | 5 | Re-equilibration |

| 10.00 | 5 | End |

Mass Spectrometry (MS/MS)